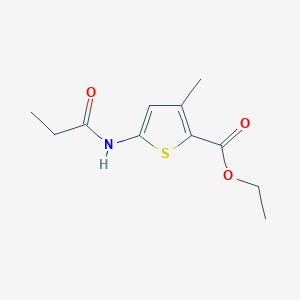![molecular formula C19H21FN2O3S B6523900 N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683791-90-4](/img/structure/B6523900.png)
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (FMPB) is a novel benzamide compound that has been developed for a variety of scientific research applications. It is a small molecule that has been extensively studied for its biochemical and physiological effects. FMPB has the potential to be used in a wide range of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of signal transduction pathways, cell growth, and apoptosis. Additionally, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used as a tool to study the effects of oxidative stress on cells.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it is believed to interact with multiple targets in the cell. It is thought to interact with enzymes, receptors, and other proteins to modulate the activity of these molecules. Additionally, it is believed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain proteins, such as c-Myc. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway. It has also been shown to induce apoptosis in certain cell types, such as human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it has been extensively studied and its effects are well-understood. However, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has the potential to be used in a wide range of future scientific research applications. It could be used to study the effects of oxidative stress on cells, as well as the effects of other environmental factors. Additionally, it could be used to study the effects of drugs on cells and the mechanisms of action of drugs on cells. It could also be used to study the effects of different types of proteins on cells and the mechanisms of action of these proteins. Finally, it could be used to study the effects of various signaling pathways on cells and the mechanisms of action of these pathways.
Méthodes De Synthèse
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can be synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine-1-sulfonyl chloride with 2-fluorophenyl isocyanate in the presence of a base, such as triethylamine, to form a sulfonyl isocyanate. The second step involves the reaction of the sulfonyl isocyanate with benzamide in the presence of a catalyst, such as p-toluenesulfonic acid, to form N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODHHWXCXPXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523824.png)







![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)
![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)
![N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523928.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)